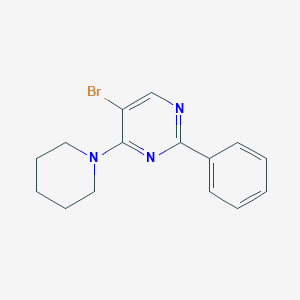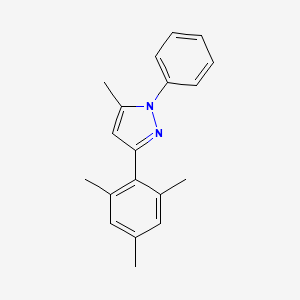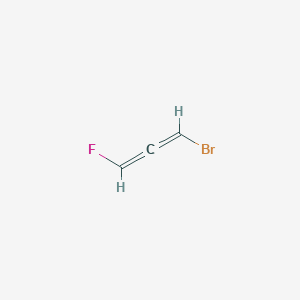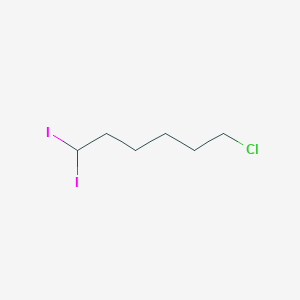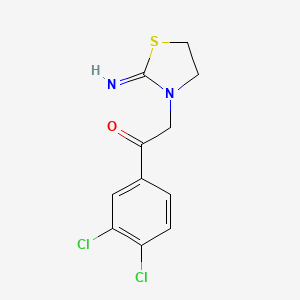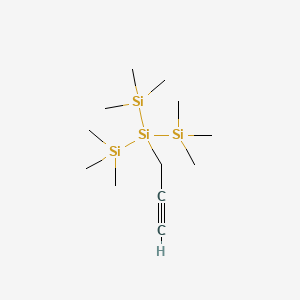
1,1,1,3,3,3-Hexamethyl-2-(prop-2-yn-1-yl)-2-(trimethylsilyl)trisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,3-Hexamethyl-2-(prop-2-yn-1-yl)-2-(trimethylsilyl)trisilane is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups. These compounds are known for their unique chemical properties, which make them valuable in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexamethyl-2-(prop-2-yn-1-yl)-2-(trimethylsilyl)trisilane typically involves the reaction of trimethylsilyl chloride with a suitable alkyne under controlled conditions. The reaction may require a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain optimal conditions and minimize the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,3,3,3-Hexamethyl-2-(prop-2-yn-1-yl)-2-(trimethylsilyl)trisilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions may lead to the formation of silanes with different substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the organic groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
1,1,1,3,3,3-Hexamethyl-2-(prop-2-yn-1-yl)-2-(trimethylsilyl)trisilane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Explored for its potential therapeutic properties and as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism by which 1,1,1,3,3,3-Hexamethyl-2-(prop-2-yn-1-yl)-2-(trimethylsilyl)trisilane exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways involved depend on the application and the nature of the compound’s interactions with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethyldisilane: A simpler organosilicon compound with two silicon atoms.
Trimethylsilylacetylene: An organosilicon compound with a similar alkyne group.
Tetramethylsilane: A widely used organosilicon compound in NMR spectroscopy.
Uniqueness
1,1,1,3,3,3-Hexamethyl-2-(prop-2-yn-1-yl)-2-(trimethylsilyl)trisilane is unique due to its specific structure, which combines multiple silicon atoms with an alkyne group. This unique combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
825626-62-8 |
|---|---|
Formule moléculaire |
C12H30Si4 |
Poids moléculaire |
286.71 g/mol |
Nom IUPAC |
trimethyl-[prop-2-ynyl-bis(trimethylsilyl)silyl]silane |
InChI |
InChI=1S/C12H30Si4/c1-11-12-16(13(2,3)4,14(5,6)7)15(8,9)10/h1H,12H2,2-10H3 |
Clé InChI |
WRDGRERGDYHBDG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si](CC#C)([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine](/img/structure/B14217827.png)
![N-[2-(Pent-1-en-1-yl)phenyl]-2-phenylacetamide](/img/structure/B14217831.png)
![5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one](/img/structure/B14217837.png)
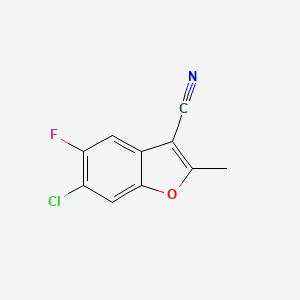
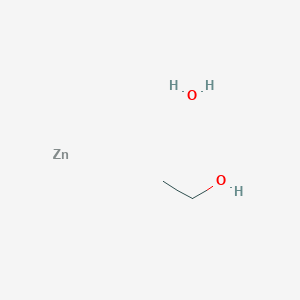
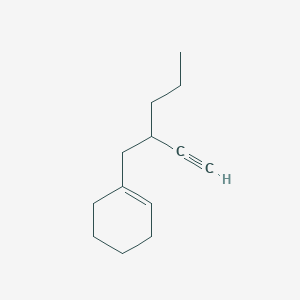
![3-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14217860.png)
![Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-](/img/structure/B14217861.png)

